![molecular formula C16H21N3O3S2 B5502855 N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

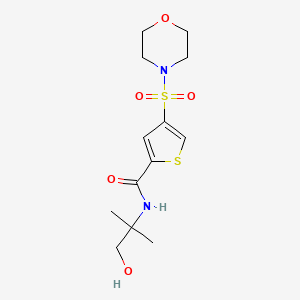

N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide is a chemical compound that may exhibit interesting biological activities given its complex structure. The interest in such compounds often arises from their potential interactions with biological systems, based on their molecular framework and functional groups.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves strategic functionalization of the core structure to introduce sulfonamide groups. Techniques such as the use of methanesulfonic acid/SiO2 for the synthesis of benzothiazoles highlight the importance of sulfonamides in medicinal chemistry and their versatile synthetic routes (Sharghi & Asemani, 2009).

Molecular Structure Analysis

Molecular structure analysis of sulfonamides reveals a variety of conformations and intermolecular interactions, such as hydrogen bonding, which can significantly influence their biological activity and solubility. The crystal structure of N-3-Pyridinyl-methanesulfonamide showcases how sulfonamide derivatives can adopt specific molecular conformations conducive to forming stable crystal structures through hydrogen bonding (Dodoff, Varga, & Kovala-Demertzi, 2004).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, displaying a wide range of chemical properties. For instance, the mesylation reactions involving 1H-Benzotriazol-1-yl methanesulfonate highlight the chemical versatility of sulfonamides, allowing for selective functional group transformations (Kim et al., 1999).

Wissenschaftliche Forschungsanwendungen

Molecular and Supramolecular Structures

Research into derivatives of methanesulfonamide, including studies on molecular and supramolecular structures, provides insights into the chemical properties and potential applications of compounds like N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide. For instance, studies on N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds have reported detailed analyses of their molecular structures, showcasing variations in torsion angles and hydrogen bonding patterns that could influence their reactivity and potential as ligands in metal coordination (Danielle L Jacobs et al., 2013).

Catalytic Applications

Another area of research focuses on the catalytic properties of sulfonamide derivatives. For example, studies have evaluated the use of Cp*Ir(pyridinesulfonamide)Cl precatalysts in the base-free transfer hydrogenation of ketones, demonstrating the efficiency and practicality of these complexes in catalysis under air and without the need for basic additives or halide abstractors, highlighting their potential for green chemistry applications (A. Ruff et al., 2016).

Synthesis of Benzothiazoles

Research into the synthesis of benzothiazoles from carboxylic acids using methanesulfonic acid/SiO2 has shown an efficient method for producing 2-substituted aromatic and aliphatic benzothiazoles. This process highlights the versatility of methanesulfonic acid in facilitating the synthesis of heterocyclic compounds, which could be applicable in creating derivatives of this compound for various research purposes (H. Sharghi & O. Asemani, 2009).

Eigenschaften

IUPAC Name |

N-[(3S,4R)-1-(1,3-benzothiazole-6-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-3-4-12-8-19(9-14(12)18-24(2,21)22)16(20)11-5-6-13-15(7-11)23-10-17-13/h5-7,10,12,14,18H,3-4,8-9H2,1-2H3/t12-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHHXXBMSQXOFL-TZMCWYRMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)